molecular formula C6H3F3N2O3 B168722 5-Nitro-4-trifluoromethyl-pyridin-2-ol CAS No. 115551-85-4

5-Nitro-4-trifluoromethyl-pyridin-2-ol

Cat. No. B168722
M. Wt: 208.09 g/mol
InChI Key: YJIBBNRJEMAXGL-UHFFFAOYSA-N
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Description

5-Nitro-4-trifluoromethyl-pyridin-2-ol is a pyridine derivative . It has a molecular formula of C6H3F3N2O3 and a molecular weight of 208.1 . Pyridine derivatives are heterocyclic building blocks that have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

The synthesis of 5-Nitro-4-trifluoromethyl-pyridin-2-ol involves the use of 2-pyridone with an electron-deficient trifluoromethyl group at the 4-position of the pyridyl ring . 2-Pyridones are well-known organic compounds that form dimers via hydrogen bonding .


Molecular Structure Analysis

The molecular structure of 5-Nitro-4-trifluoromethyl-pyridin-2-ol is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) on the pyridine ring . The InChI code for this compound is 1S/C6H3F3N2O3/c7-6(8,9)5-1-4(12)3(2-10-5)11(13)14/h1-2H, (H,10,12) .

Safety And Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . This indicates that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation .

Future Directions

Trifluoromethylpyridine and its intermediates, such as 5-Nitro-4-trifluoromethyl-pyridin-2-ol, are important ingredients for the development of agrochemical and pharmaceutical compounds . Their demand has been increasing steadily over the last 30 years . As such, future directions may involve the development of more efficient synthesis methods and the exploration of new applications in various fields .

properties

IUPAC Name

5-nitro-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)3-1-5(12)10-2-4(3)11(13)14/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIBBNRJEMAXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259202
Record name 5-Nitro-4-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-4-trifluoromethyl-pyridin-2-ol

CAS RN

115551-85-4
Record name 5-Nitro-4-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115551-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-4-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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